molecular formula C27H23N5O4 B11203136 N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide

N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide

Cat. No.: B11203136
M. Wt: 481.5 g/mol
InChI Key: UDBPJHQSXNPQAH-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a naphthyridine core, an oxadiazole ring, and methoxyphenyl and methylphenyl substituents

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the naphthyridine core, followed by the introduction of the oxadiazole ring and the methoxyphenyl and methylphenyl substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to N-(4-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE include other naphthyridine derivatives and oxadiazole-containing compounds These compounds may share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C27H23N5O4

Molecular Weight

481.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide

InChI

InChI=1S/C27H23N5O4/c1-16-6-4-5-7-20(16)25-30-27(36-31-25)22-14-32(26-21(24(22)34)13-8-17(2)28-26)15-23(33)29-18-9-11-19(35-3)12-10-18/h4-14H,15H2,1-3H3,(H,29,33)

InChI Key

UDBPJHQSXNPQAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=CC=C5C

Origin of Product

United States

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